molecular formula C12H16N4OS2 B14932406 2-{[5-(4,5-dimethylthiophen-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[5-(4,5-dimethylthiophen-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B14932406
M. Wt: 296.4 g/mol
InChI Key: WXOSMFXJQDTQFS-UHFFFAOYSA-N
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Description

2-{[5-(4,5-dimethylthiophen-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is an organic compound that features a thiophene ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4,5-dimethylthiophen-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.

    Formation of the Triazole Ring: The triazole ring is formed via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Coupling of Thiophene and Triazole Rings: The thiophene and triazole rings are coupled using a sulfanyl linkage, often facilitated by thiol reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4,5-dimethylthiophen-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the thiophene and triazole rings.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology

In biological research, the compound is studied for its potential as an antimicrobial agent, showing inhibitory effects against various bacterial strains .

Medicine

The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes and pathways involved in disease processes .

Industry

In the industrial sector, the compound is used in the development of new materials and chemical products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4,5-dimethylthiophen-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent reactions. Additionally, it may interact with cellular membranes, altering their properties and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(4,5-dimethylthiophen-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of thiophene and triazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16N4OS2

Molecular Weight

296.4 g/mol

IUPAC Name

2-[[5-(4,5-dimethylthiophen-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C12H16N4OS2/c1-4-16-11(9-5-18-8(3)7(9)2)14-15-12(16)19-6-10(13)17/h5H,4,6H2,1-3H3,(H2,13,17)

InChI Key

WXOSMFXJQDTQFS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)C2=CSC(=C2C)C

Origin of Product

United States

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